molecular formula C14H15N3O B5284420 1-(2,4-Dimethylphenyl)-3-pyridin-2-ylurea

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylurea

Cat. No.: B5284420
M. Wt: 241.29 g/mol
InChI Key: UPDLAPVNHMPLTD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2,4-dimethylphenyl group and a pyridin-2-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-pyridin-2-ylurea typically involves the reaction of 2,4-dimethylphenyl isocyanate with 2-aminopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-3-pyridin-2-ylthiourea: Similar structure but with a thiourea moiety.

    1-(2,4-Dimethylphenyl)-3-pyridin-2-ylcarbamate: Similar structure but with a carbamate moiety.

    1-(2,4-Dimethylphenyl)-3-pyridin-2-ylguanidine: Similar structure but with a guanidine moiety

Uniqueness

1-(2,4-Dimethylphenyl)-3-pyridin-2-ylurea is unique due to its specific combination of the 2,4-dimethylphenyl and pyridin-2-yl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-6-7-12(11(2)9-10)16-14(18)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDLAPVNHMPLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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